molecular formula C8H14FNO2 B12315182 Ethyl 3-fluoro-4-methylpyrrolidine-3-carboxylate

Ethyl 3-fluoro-4-methylpyrrolidine-3-carboxylate

Cat. No.: B12315182
M. Wt: 175.20 g/mol
InChI Key: ZBOOAEFYMRKWCH-UHFFFAOYSA-N
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Description

Ethyl 3-fluoro-4-methylpyrrolidine-3-carboxylate is a chemical compound with the molecular formula C8H14FNO2 and a molecular weight of 175.20 g/mol . This compound is characterized by the presence of a pyrrolidine ring substituted with a fluoro and a methyl group, as well as an ethyl ester functional group. It is primarily used in research and development within various scientific fields.

Preparation Methods

The synthesis of ethyl 3-fluoro-4-methylpyrrolidine-3-carboxylate typically involves the reaction of 3-fluoro-4-methylpyrrolidine with ethyl chloroformate under basic conditions. The reaction is carried out in an organic solvent such as dichloromethane, with a base like triethylamine to neutralize the hydrochloric acid byproduct. The reaction mixture is then purified using standard techniques such as column chromatography to yield the desired product .

Industrial production methods for this compound are not widely documented, but they likely follow similar synthetic routes with optimizations for scale, yield, and cost-effectiveness.

Chemical Reactions Analysis

Ethyl 3-fluoro-4-methylpyrrolidine-3-carboxylate undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), bases (e.g., triethylamine), and acids (e.g., hydrochloric acid).

Scientific Research Applications

Ethyl 3-fluoro-4-methylpyrrolidine-3-carboxylate has several applications in scientific research:

Mechanism of Action

The mechanism of action of ethyl 3-fluoro-4-methylpyrrolidine-3-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of the fluoro group can enhance its binding affinity and selectivity towards these targets. The compound may modulate the activity of these targets, leading to various biological effects. Detailed studies on its mechanism of action are still ongoing .

Comparison with Similar Compounds

Ethyl 3-fluoro-4-methylpyrrolidine-3-carboxylate can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific substitution pattern, which can confer distinct chemical and biological properties.

Properties

Molecular Formula

C8H14FNO2

Molecular Weight

175.20 g/mol

IUPAC Name

ethyl 3-fluoro-4-methylpyrrolidine-3-carboxylate

InChI

InChI=1S/C8H14FNO2/c1-3-12-7(11)8(9)5-10-4-6(8)2/h6,10H,3-5H2,1-2H3

InChI Key

ZBOOAEFYMRKWCH-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1(CNCC1C)F

Origin of Product

United States

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